

# CAS number 51674-05-6 characterization

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## Compound of Interest

Compound Name:	(E)-(2-Aminophenyl) (phenyl)methanone oxime
CAS No.:	15185-37-2
Cat. No.:	B1174232

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An In-depth Technical Guide to (2-Aminophenyl)(phenyl)methanone oxime (CAS 51674-05-6)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(2-Aminophenyl)(phenyl)methanone oxime, registered under CAS number 51674-05-6, is a pivotal chemical intermediate, primarily recognized for its crucial role in the synthesis of a major class of pharmaceuticals: the 1,4-benzodiazepines. While not an active pharmaceutical ingredient itself, its structural integrity and purity are paramount as they directly influence the quality and yield of subsequent high-value therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, characterization, analysis, and handling, designed to equip researchers and drug development professionals with the practical insights required for its effective utilization. The narrative emphasizes the causal relationships behind methodological choices, ensuring a deeper understanding beyond procedural steps.

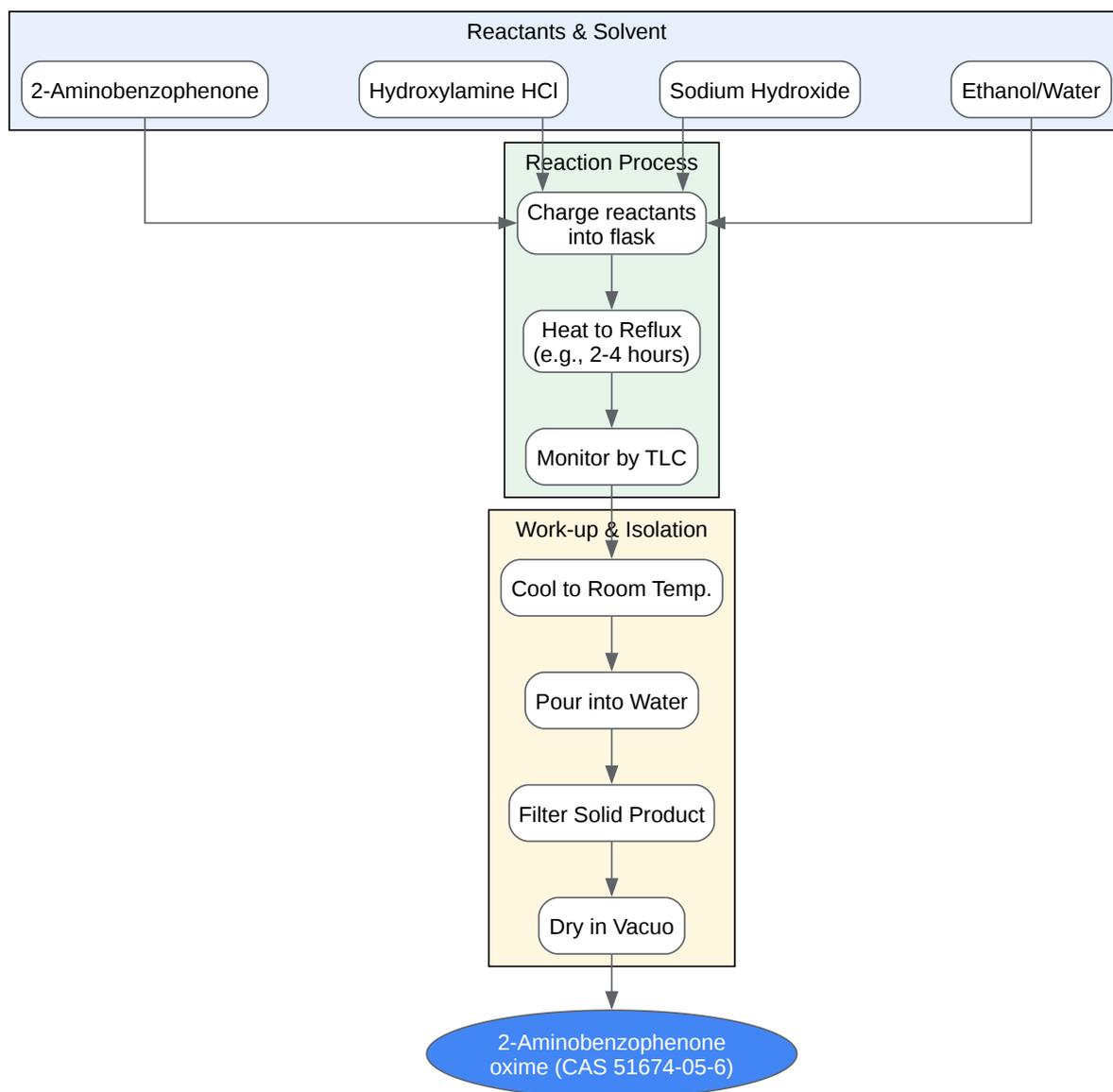
## Physicochemical and Structural Data

The fundamental identity of a chemical intermediate is the bedrock of its application. The properties of 2-Aminobenzophenone oxime are summarized below.

Property	Value	Source
CAS Number	51674-05-6	[1]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O	[1]
Molecular Weight	212.25 g/mol	[1]
IUPAC Name	(2-aminophenyl) (phenyl)methanone oxime	[2]
Synonyms	2-Aminobenzophenone oxime, N-[(2-aminophenyl)- phenylmethylidene]hydroxylam ine	[1][3]
Appearance	White to yellow crystalline powder	[4]
Melting Point	157-158 °C	[3]
Boiling Point	398.6 °C at 760 mmHg (Predicted)	[3]
Density	1.15 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Practically insoluble in water. Soluble in DMSO and Methanol.	[5]

## Core Synthesis Protocol

The most common and direct synthesis of 2-Aminobenzophenone oxime involves the condensation of its ketone precursor, 2-Aminobenzophenone (CAS: 2835-77-0), with hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime C=N bond.



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Figure 1: General workflow for the synthesis of 2-Aminobenzophenone oxime.

## Step-by-Step Laboratory Synthesis

This protocol is a self-validating system. The success of each step is confirmed by the physical observations and the final analytical characterization.

- Reagent Preparation & Charging:
  - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-Aminobenzophenone (1.0 equivalent).
  - Add ethanol and water as the solvent system. The aqueous ethanol ensures solubility for both the organic starting material and the inorganic reagents.[6]
  - Add Hydroxylamine hydrochloride (approx. 1.5-3.0 equivalents). An excess is used to drive the reaction to completion.[6]
  - Slowly add a base, such as sodium hydroxide or sodium carbonate (sufficient to neutralize the HCl salt and facilitate the reaction), in portions. The base deprotonates the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction.[6]
- Reaction Execution:
  - Heat the mixture to reflux (typically 70-80 °C). The elevated temperature provides the necessary activation energy for the condensation and subsequent dehydration steps.
  - Maintain reflux for 2-22 hours. Reaction progress must be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting ketone.[6][7]
- Product Isolation and Purification:
  - Upon completion, allow the reaction mixture to cool to ambient temperature.
  - Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the ethanol.

- Pour the resulting aqueous slurry into a beaker of cold water. 2-Aminobenzophenone oxime is practically insoluble in water, causing it to precipitate as a solid. This step effectively separates the product from water-soluble inorganic salts and any remaining hydroxylamine.[5]
- Collect the precipitated solid by vacuum filtration.
- Wash the filter cake thoroughly with cold water to remove residual impurities.
- Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. The final product is typically a yellow or off-white crystalline solid.[4]

## Structural Characterization: A Self-Validating Analysis

Full characterization is essential to confirm the identity and purity of the synthesized intermediate. While extensive public data is sparse, the expected spectral characteristics can be predicted based on the known structure. A successful synthesis is validated when the experimental data align with these expected values.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (Expected): In a solvent like DMSO- $d_6$ , the spectrum is expected to show:
  - Aromatic Protons (approx. 6.5-7.8 ppm): A series of complex multiplets corresponding to the 9 protons on the two phenyl rings. Protons on the aminophenyl ring will generally be more shielded (further upfield) compared to those on the unsubstituted phenyl ring.
  - Amine Protons ( $-\text{NH}_2$ ): A broad singlet, typically in the range of 5.0-6.5 ppm. The broadness is due to quadrupole broadening and potential hydrogen exchange.
  - Oxime Hydroxyl Proton ( $-\text{OH}$ ): A distinct singlet, often downfield (e.g., 10-12 ppm), which is characteristic of oxime protons.[8] Its position can be sensitive to concentration and solvent.
- $^{13}\text{C}$  NMR (Expected): The spectrum should display 13 distinct carbon signals (unless there is accidental overlap):

- Aromatic Carbons (approx. 115-150 ppm): Signals corresponding to the 12 carbons of the two aromatic rings.
- Oxime Carbon (C=NOH): A characteristic signal in the downfield region, typically between 150-160 ppm, confirming the formation of the oxime functionality.[8]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands (in  $\text{cm}^{-1}$ ) include:

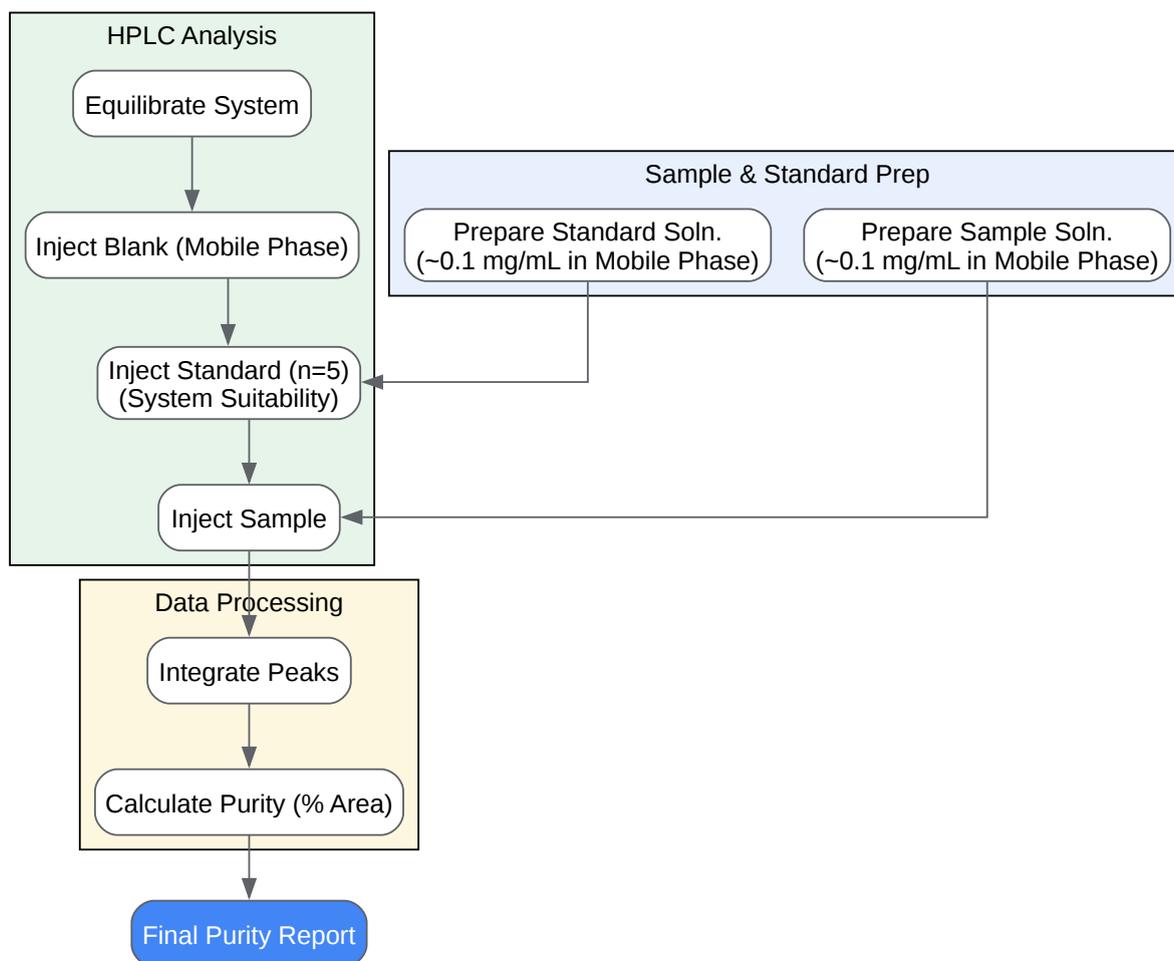
- $\sim 3450\text{-}3300\text{ cm}^{-1}$ : Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine ( $-\text{NH}_2$ ) group.
- $\sim 3300\text{-}3100\text{ cm}^{-1}$  (broad): A broad O-H stretching band from the oxime hydroxyl group, often overlapping with the N-H stretches.
- $\sim 1620\text{-}1600\text{ cm}^{-1}$ : A C=N stretching vibration, confirming the presence of the oxime.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : Several sharp bands from C=C stretching vibrations within the aromatic rings.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ : C-H stretching from the aromatic rings.

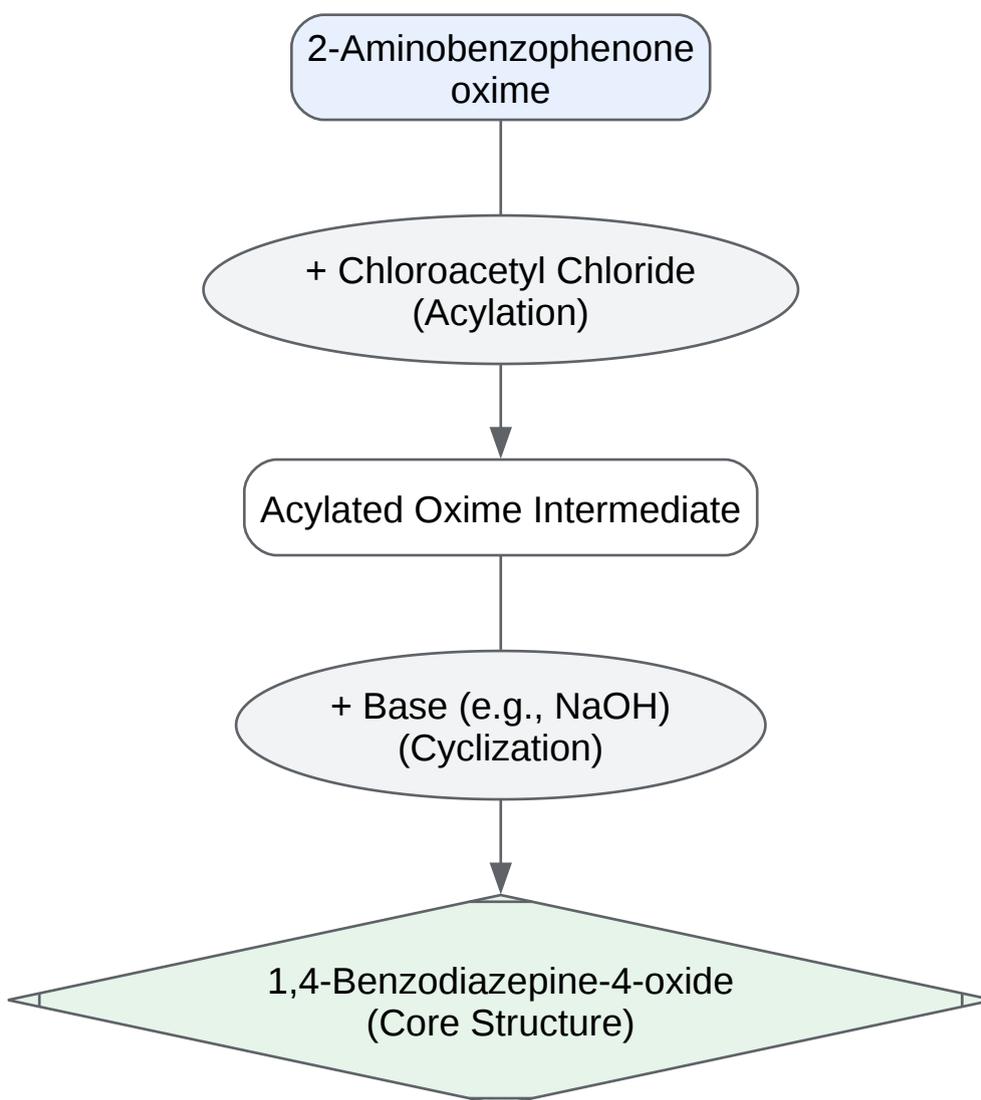
## Mass Spectrometry (MS)

- Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  213.26.
- Fragmentation: Under higher energy conditions (e.g., Electron Ionization, EI), fragmentation may occur. While complex, potential fragmentation could involve loss of  $-\text{OH}$  ( $m/z$  195) or cleavage of the N-O bond.

## Analytical Chemistry & Purity Assessment

Assessing the purity of 2-Aminobenzophenone oxime is critical before its use in subsequent GMP (Good Manufacturing Practice) steps. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.





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